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Compound of Interest

Compound Name: Omarigliptin

Cat. No.: B609743

A Comparative Safety Analysis of Omarigliptin
and Other Gliptins

A detailed examination of the safety profiles of the once-weekly DPP-4 inhibitor, omarigliptin,
in comparison to other widely-used gliptins, supported by clinical trial data and experimental
methodologies.

This guide provides a comprehensive comparison of the safety profile of omarigliptin, a once-
weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, with other daily-dosed gliptins such as
sitagliptin, saxagliptin, linagliptin, and alogliptin. The information is intended for researchers,
scientists, and drug development professionals, offering a detailed look at the available clinical
trial data on adverse events, cardiovascular safety, and other key safety parameters.

Executive Summary

Omarigliptin has demonstrated a safety profile that is generally comparable to that of other
DPP-4 inhibitors and placebo in numerous clinical trials.[1][2] The incidence of overall adverse
events, serious adverse events, and hypoglycemia with omarigliptin is similar to that observed
with daily-dosed gliptins like sitagliptin.[3][4] Key areas of interest for the gliptin class, including
cardiovascular outcomes, pancreatitis, joint pain, and renal safety, have been extensively
studied for omarigliptin. Cardiovascular safety trials have shown that omarigliptin does not
increase the risk of major adverse cardiovascular events (MACE) or hospitalization for heart
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failure compared to placebo.[5][6] The risk of pancreatitis and joint pain with omarigliptin
appears to be low and consistent with the known safety profile of the DPP-4 inhibitor class.

Mechanism of Action: The Incretin Pathway

DPP-4 inhibitors, including omarigliptin and other gliptins, exert their glucose-lowering effects
by enhancing the incretin system. In response to food intake, intestinal L-cells and K-cells
release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent
insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion from pancreatic 3-
cells and suppress glucagon secretion from pancreatic a-cells in a glucose-dependent manner.
The enzyme DPP-4 rapidly degrades active GLP-1 and GIP. By inhibiting DPP-4, gliptins
increase the circulating levels of active incretins, thereby augmenting their glucoseregulatory
effects.[7][8]
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Caption: Incretin hormone signaling pathway and the mechanism of DPP-4 inhibition.
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Comparative Safety Data

The following tables summarize the key safety findings for omarigliptin in comparison to

placebo and other gliptins from major clinical trials.

Table 1: Overall Adverse Events and Hypoglycemia

Severe
Study (Trial Treatment Overall AEs Serious Hypoglyce
. Hypoglyce
ID) Arms (%) AEs (%) mia (%) .
mia (%)
Omarigliptin
vs. Placebo Omarigliptin Similar to Similar to Higher than
Not Reported
(NCT017032 (n=2092) Placebo Placebo Placebo
08)[5]
Placebo
(n=2100)
Omarigliptin o
o Omarigliptin No No
vs. Sitagliptin ) )
25 mg meaningful meaningful 0 0
(NCT017032 _ _
(n=~207) difference difference
21)[2]
o No No 1 episode
Sitagliptin 50 ) ) )
meaningful meaningful (symptomatic 0
mg (n=~207) ) )
difference difference )
No No
Placebo ) )
meaningful meaningful 0 0
(n=~207) _ _
difference difference
Omarigliptin
in Renal —_ - -
) Omarigliptin Similar to Similar to
Impairment 66.0 Not Reported
(n=106) Placebo Placebo
(NCT018225
42)[9]
Placebo Similar to Similar to
69.8 Not Reported
(n=106) Placebo Placebo
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Table 2: Cardiovascular Safety Outcomes

Study (Trial ID) Treatment Arms

Hospitalization for
MACE (Hazard
Ratio, 95% CI)

Heart Failure
(Hazard Ratio, 95%
Cl)

Omarigliptin
(NCT01703208)[5]

Omarigliptin vs.

Placebo

1.00 (0.77, 1.29) 0.60 (0.35, 1.05)

Saxagliptin (SAVOR-
TIMI 53)[10]

Saxagliptin vs.

Placebo

1.00 (0.89, 1.12) 1.27 (1.07, 1.51)

Alogliptin (EXAMINE)

Alogliptin vs. Placebo
[11]

0.96 (upper boundary

1.19 (0.90, 1.58)
1.16)

Sitagliptin (TECOS) Sitagliptin vs. Placebo

0.98 (0.88, 1.09) 1.00 (0.83, 1.20)

Linagliptin

Linagliptin vs. Placebo
(CARMELINA)[12]

1.02 (0.89, 1.17) 0.90 (0.74, 1.08)

Table 3: Pancreatitis

Drug Incidence of Pancreatitis
In a large cardiovascular safety study
S (NCT01703208), there were 6 cases of acute
Omarigliptin

pancreatitis in the omarigliptin group (n=2092)
and 3 in the placebo group (n=2100).[10]

Other Gliptins

A combined analysis of three large trials
(SAVOR-TIMI 53, EXAMINE, TECOS) showed a
significantly increased risk of acute pancreatitis
with gliptin treatment compared to placebo
(Odds Ratio 1.79), although the absolute risk
was small (0.13%).[2]

Experimental Protocols

The safety and efficacy of omarigliptin have been evaluated in a comprehensive clinical

development program. The methodologies of key Phase 3 trials are outlined below.
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Cardiovascular Safety Study (NCT01703208)[5][6]

Study Design: This was a randomized, double-blind, placebo-controlled, multicenter study in
patients with type 2 diabetes and established cardiovascular disease.

Patient Population: 4,202 patients with a history of coronary artery disease, ischemic
cerebrovascular disease, or peripheral arterial disease.

Intervention: Patients were randomized to receive omarigliptin 25 mg once weekly or a
matching placebo, in addition to their existing diabetes therapy.

Safety Assessments: Safety was monitored through the collection of all adverse events
(AEs) and serious adverse events (SAES). All major adverse cardiovascular events (MACE),
including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke, as well
as hospitalization for heart failure, were prospectively adjudicated by an independent clinical
events committee. Standard laboratory tests, vital signs, and electrocardiograms were also
performed at regular intervals.

Statistical Analysis: The primary safety endpoint was the time to the first occurrence of a
MACE. A Cox proportional hazards model was used to estimate the hazard ratio and its 95%
confidence interval for omarigliptin relative to placebo. The study was designed to
demonstrate non-inferiority.

Head-to-Head Trial vs. Sitagliptin in Japanese Patients
(NCT01703221)[2][13]

Study Design: A 24-week, randomized, double-blind, placebo- and active-controlled trial
followed by a 28-week open-label extension.

Patient Population: 414 Japanese patients with type 2 diabetes.

Intervention: Patients were randomized to omarigliptin 25 mg once weekly, sitagliptin 50 mg
once daily, or placebo.

Safety Assessments: The incidence and severity of adverse events were monitored
throughout the study. Hypoglycemic events were specifically documented. Standard safety
monitoring, including laboratory tests and vital signs, was conducted.
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« Statistical Analysis: The incidence rates of adverse events were compared among the
treatment groups.

Study in Patients with Renal Impairment (NCT01822542)
[9][14]

o Study Design: A randomized, double-blind, placebo-controlled trial.

o Patient Population: Patients with type 2 diabetes and moderate to severe renal impairment,
or end-stage renal disease on dialysis.

« Intervention: Patients received dose-adjusted omarigliptin (25 mg or 12.5 mg once weekly)
or placebo.

o Safety Assessments: The primary safety endpoints were the overall incidence of adverse
events and discontinuations due to adverse events. Symptomatic and asymptomatic
hypoglycemia were also key safety measures.

o Statistical Analysis: The incidence of adverse events was summarized and compared
between the omarigliptin and placebo groups.

Conclusion

The available data from a robust clinical trial program indicate that omarigliptin has a safety
and tolerability profile consistent with the DPP-4 inhibitor class. In direct comparisons, its safety
appears similar to that of sitagliptin. Importantly, a large cardiovascular outcomes trial did not
show an increased risk of MACE or hospitalization for heart failure with omarigliptin treatment.
As with all gliptins, continued post-marketing surveillance will be crucial to further characterize
its long-term safety profile in a broader patient population. This comparative guide provides a
valuable resource for researchers and clinicians in understanding the safety of omarigliptin
relative to other available gliptins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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omarigliptin-and-other-gliptins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b609743#safety-profile-comparison-between-omarigliptin-and-other-gliptins
https://www.benchchem.com/product/b609743#safety-profile-comparison-between-omarigliptin-and-other-gliptins
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609743?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

